molecular formula C18H22NP B1338458 (1R,2R)-2-(Diphenylphosphino)cyclohexanamine CAS No. 452304-59-5

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

Cat. No. B1338458
M. Wt: 283.3 g/mol
InChI Key: ZATLZEHZPXYMFE-QZTJIDSGSA-N
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Description

“(1R,2R)-2-(Diphenylphosphino)cyclohexanamine” is a chemical compound with the molecular formula C18H22NP . It is a type of phosphine ligand, which are commonly used in various types of coupling reactions .


Molecular Structure Analysis

The molecular structure of “(1R,2R)-2-(Diphenylphosphino)cyclohexanamine” consists of a cyclohexanamine ring with a diphenylphosphino group attached . The exact mass of the molecule is 283.148987 Da .


Chemical Reactions Analysis

As a phosphine ligand, “(1R,2R)-2-(Diphenylphosphino)cyclohexanamine” can participate in various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . These reactions are commonly used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds.


Physical And Chemical Properties Analysis

“(1R,2R)-2-(Diphenylphosphino)cyclohexanamine” is a solid compound . It is insoluble in water . The compound has a molecular weight of 283.3 g/mol . Its exact mass is 283.148987 Da and its monoisotopic mass is also 283.148987 Da .

Scientific Research Applications

Palladium(II) Complexes in Catalytic Activity

Chiral 1,2-diiminophosphoranes derived from (1R,2R)-1,2-diaminocyclohexane have shown significant potential in the synthesis and structural characterization of Palladium(II) complexes. These complexes exhibit catalytic activity for allylic alkylation, showcasing the versatility of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine in enhancing reaction selectivity and efficiency (Sauthier et al., 2000).

Asymmetric Allylic Alkylation

The compound has been used in the synthesis of heterocyclic Trost's ligands, which are then applied in asymmetric allylic alkylation. These ligands, derived from (1R,2R)-1,2-diaminocyclohexane, facilitate palladium-catalyzed alkylation with varied enantioselectivities, highlighting its role in asymmetric synthesis (Sinou et al., 2004).

Ruthenium Complexes for Asymmetric Hydrogenation

Ruthenium complexes utilizing chiral diphosphinite ligands with (1R,2R)-2-(Diphenylphosphino)cyclohexanamine backbones have been developed for asymmetric hydrogenation reactions. These complexes demonstrate the compound's capacity to induce chirality and enhance reaction outcomes in the hydrogenation of ketones (Clark et al., 2010).

Enhancement of Circular Dichroism

The compound has been part of studies involving the enhancement of bisignate circular dichroism in metal-organic frameworks. These studies illustrate the potential of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine in creating chiral environments for optical applications, showcasing its utility beyond catalysis into materials science (Brahma et al., 2014).

Chiral Ligands in Asymmetric Catalysis

The compound's derivatives have been explored as chiral ligands in various asymmetric catalytic processes. This includes the silver(I)-promoted enantioselective allylation of aldehydes, where chiral diphenylthiophosphoramides derived from (1R,2R)-1,2-diaminocyclohexane were used. These studies underscore the compound's adaptability in developing new catalytic systems with enhanced enantioselectivity (Shi & Sui, 2000).

properties

IUPAC Name

(1R,2R)-2-diphenylphosphanylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATLZEHZPXYMFE-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457456
Record name (1R,2R)-2-(Diphenylphosphino)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

CAS RN

452304-59-5
Record name (1R,2R)-2-(Diphenylphosphino)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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